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Compound of Interest

Compound Name:
4,7-Dichloro-6-fluoroquinoline-3-

carbonitrile

Cat. No.: B1328959 Get Quote

An In-Depth Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile: Synthesis,

Characterization, and Applications in Drug Discovery

Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

multitude of therapeutic agents. Its derivatives are integral to the treatment of malaria, cancer,

and bacterial infections.[1][2] The subject of this guide, 4,7-Dichloro-6-fluoroquinoline-3-
carbonitrile, is a highly functionalized quinoline derivative poised for significant utility in drug

discovery and development. The strategic placement of its substituents—two chlorine atoms, a

fluorine atom, and a carbonitrile group—creates a unique electronic and steric profile, making it

a versatile intermediate for synthesizing novel bioactive molecules.

This guide provides a comprehensive overview of 4,7-Dichloro-6-fluoroquinoline-3-
carbonitrile, intended for researchers, chemists, and drug development professionals. We will

delve into its fundamental chemical properties, propose a robust synthetic pathway, outline

detailed protocols for its characterization, and explore its potential applications as a precursor

to next-generation therapeutics.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to

its application in research and development. These properties govern its reactivity, solubility,
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and handling requirements.

Chemical Identifiers
The systematic naming and unique identifiers for this compound are crucial for unambiguous

documentation and database retrieval. The IUPAC name is confirmed as 4,7-dichloro-6-
fluoroquinoline-3-carbonitrile.[3]

Identifier Value Source

IUPAC Name
4,7-dichloro-6-fluoroquinoline-

3-carbonitrile
[3]

CAS Number 886362-74-9 [3][4][5]

Molecular Formula C₁₀H₃Cl₂FN₂ [4][6][7]

Molecular Weight 241.05 g/mol [4][6][7]

InChI

InChI=1S/C10H3Cl2FN2/c11-

7-2-9-6(1-8(7)13)10(12)5(3-

14)4-15-9/h1-2,4H

[7]

InChI Key
OPIVJCMKKAHGNB-

UHFFFAOYSA-N
[7]

Canonical SMILES
C1=C(C2=C(C=C1F)N=CC(=C

2Cl)C#N)Cl
N/A

Physicochemical Data
The physical properties of the compound influence its behavior in various solvents and reaction

conditions. While experimental data is sparse, predictive models provide valuable estimates.

Property Value Notes

Boiling Point 387.1 ± 37.0 °C Predicted[6]

Appearance
Likely a solid at room

temperature

Based on similar quinoline

structures[2]
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Synthesis and Purification
The synthesis of functionalized quinolines often relies on well-established cyclization

strategies. The Gould-Jacobs reaction, for instance, is a powerful method for constructing the

quinoline core from an aniline derivative, which can then be further modified.[2][8] For 4,7-
Dichloro-6-fluoroquinoline-3-carbonitrile, a multi-step synthesis starting from a suitably

substituted aniline is the most logical approach.

Proposed Synthetic Pathway
The proposed synthesis begins with 3-chloro-4-fluoroaniline, which undergoes condensation

with an appropriate malonic acid derivative, followed by thermal cyclization, chlorination, and

cyanation to yield the final product. This pathway is designed for efficiency and control over the

introduction of each functional group.

3-Chloro-4-fluoroaniline Condensation
(Diethyl ethoxymethylenemalonate)

Step 1 Intermediate A
(Anilinoacrylate)

Thermal Cyclization
(Dowtherm A, ~250°C)

Step 2 Intermediate B
(4-Hydroxyquinoline)

Chlorination
(POCl₃)

Step 3 4,7-Dichloro-6-fluoro-4-hydroxyquinoline Introduction of Nitrile
(e.g., Sandmeyer-type reaction on a precursor)

Step 4 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile.

Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methodologies for quinoline

synthesis.[8][9]

Step 1: Synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)amino)acrylate

In a round-bottomed flask, combine 1.0 mole of 3-chloro-4-fluoroaniline and 1.1 moles of

diethyl ethoxymethylenemalonate.

Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours, allowing the

ethanol byproduct to evaporate.

The resulting warm product, an ethyl α-carbethoxy-β-(3-chloro-4-fluoroanilino)acrylate, can

be used directly in the next step.
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Step 2: Thermal Cyclization to form 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Heat 1 liter of a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C in a suitable

flask equipped with a condenser.

Slowly add the product from Step 1 to the boiling solvent.

Maintain the temperature and continue heating for 1 hour to facilitate cyclization.

Cool the mixture, allowing the product to crystallize. Filter the solid and wash with a non-

polar solvent (e.g., hexane) to remove impurities.

Step 3: Saponification and Decarboxylation

Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and

reflux until the solid completely dissolves (approx. 1 hour).

Cool the solution and acidify with concentrated HCl to precipitate the 7-chloro-6-fluoro-4-

hydroxy-3-quinolinecarboxylic acid.

Filter the acid and dry it.

Suspend the dried acid in a high-boiling solvent and heat to ~250 °C until effervescence

ceases, indicating completion of decarboxylation to yield 7-chloro-6-fluoro-4-quinolinol.

Step 4: Chlorination to form 4,7-Dichloro-6-fluoroquinoline

Carefully add phosphorus oxychloride (POCl₃) to the 7-chloro-6-fluoro-4-quinolinol from Step

3.

Heat the reaction mixture to 110-120 °C and stir for 2-3 hours.

Cool the mixture and pour it carefully onto crushed ice.

Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 4,7-dichloro-

6-fluoroquinoline. Filter, wash with water, and dry.

Step 5: Introduction of the 3-Carbonitrile Group
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Note: This step is the most complex and may require functional group manipulation. A

common route involves the conversion of a 3-carboxy or 3-halo derivative.

A plausible method involves the conversion of a 3-bromo precursor (introduced via

electrophilic bromination) to the nitrile via a palladium-catalyzed cyanation reaction using a

cyanide source like zinc cyanide (Zn(CN)₂).

The reaction would be carried out in a polar aprotic solvent like DMF or NMP with a suitable

palladium catalyst (e.g., Pd(PPh₃)₄).

Purification: The final product should be purified using column chromatography on silica gel

with a suitable eluent system (e.g., hexane/ethyl acetate gradient) followed by recrystallization

to obtain a high-purity solid.

Structural Elucidation and Quality Control
Confirming the structure and purity of the synthesized compound is non-negotiable. A

combination of spectroscopic and analytical techniques is required for full characterization.

While specific spectra for this exact compound are not publicly available, the following

protocols describe the standard E-E-A-T (Expertise, Experience, Authoritativeness,

Trustworthiness) approach for this class of molecules.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

Protocol:

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation spectra (e.g., COSY, HSQC,

HMBC) on a 400 MHz or higher spectrometer.

Expected ¹H NMR signals: Aromatic protons on the quinoline core, with chemical shifts

and coupling constants characteristic of the substitution pattern.
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Expected ¹³C NMR signals: Signals for each unique carbon, including the nitrile carbon

(~115-120 ppm) and carbons attached to halogens.

Expected ¹⁹F NMR signals: A singlet or doublet (if coupled to a nearby proton) confirming

the presence and environment of the fluorine atom.

Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition.

Protocol:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization

technique (e.g., ESI or APCI).

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺

corresponding to the calculated exact mass of C₁₀H₄Cl₂FN₂⁺. The isotopic pattern will be

characteristic of a molecule containing two chlorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To identify key functional groups.

Protocol:

Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR)

accessory.

Expected Absorptions: A sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch,

and various peaks in the 1500-1650 cm⁻¹ region for the quinoline ring C=C and C=N

stretching vibrations.

Relevance and Applications in Drug Discovery
The true value of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile lies in its potential as a

versatile building block for novel therapeutics. Its structure incorporates several key features
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prized in medicinal chemistry.

A Privileged Scaffold for Bioactive Agents
The 4,7-dichloroquinoline core is a well-known precursor to antimalarial drugs like chloroquine

and hydroxychloroquine.[2][9] The chlorine at the 4-position is an excellent leaving group,

readily displaced by nucleophiles (e.g., amines) to introduce diverse side chains, a common

strategy for building libraries of potential drug candidates.[11]

The Role of Fluorine in Drug Design
The introduction of a fluorine atom at the C-6 position is particularly significant. In the

analogous fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin), a C-6 fluorine

atom dramatically enhances antibacterial potency by improving the drug's interaction with its

target enzymes, DNA gyrase and topoisomerase IV.[12] This fluorine can also improve

metabolic stability and cell permeability, desirable properties for any drug candidate.

Potential as an Anticancer Agent Precursor
Fluoroquinolones are not just antibacterial agents; their mechanism of inhibiting

topoisomerases has been successfully repurposed for cancer therapy.[13] Eukaryotic

topoisomerase II is a validated target for many anticancer drugs. By inhibiting this enzyme,

compounds can prevent the replication of cancer cells, leading to cell cycle arrest and

apoptosis. The 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile scaffold provides an ideal

starting point for designing novel topoisomerase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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